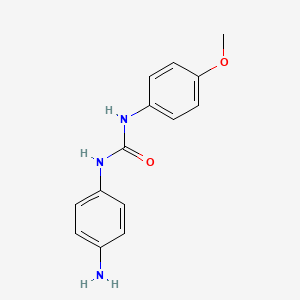

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea (AMPU) is a synthetic compound that has been studied in numerous scientific applications. This compound is of particular interest due to its unique structure and properties, which make it highly useful in a variety of research fields. AMPU has been found to have a wide range of biochemical and physiological effects, and its use in laboratory experiments has been explored in depth.

Wissenschaftliche Forschungsanwendungen

Therapeutic and Biological Applications

Proteostasis Maintenance : 4-Phenylbutyric acid, a related compound, has been explored for its role as a chemical chaperone in maintaining proteostasis. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, potentially offering therapeutic benefits for diseases characterized by protein misfolding (Kolb et al., 2015).

Urea Metabolism in Ruminants : Research on urea metabolism in ruminants highlights its importance as a non-protein nitrogen source in their diets, underlining the biological significance of urea derivatives in animal nutrition and microbial growth within the rumen (Jin et al., 2018).

Environmental and Agricultural Implications

Urease Inhibitors for Agriculture : Urease inhibitors, including certain urea derivatives, are studied for their potential to reduce ammonia volatilization from urea-based fertilizers, enhancing nitrogen use efficiency in agriculture and mitigating environmental impacts (Kosikowska & Berlicki, 2011).

Urea as a Hydrogen Carrier : The potential of urea as a hydrogen carrier for fuel cells highlights its role in sustainable energy solutions. Urea's stability, non-toxicity, and ease of transport and storage make it a candidate for renewable energy applications (Rollinson et al., 2011).

Drug Design and Chemical Properties

- Drug Design Applications : Ureas, due to their unique hydrogen binding capabilities, play a crucial role in drug design. They are incorporated into small molecules displaying a broad range of bioactivities, influencing drug selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Aminophenyl)-3-(4-methoxyphenyl)urea are antipsychotic proteins such as 7LIA, 6DZV, and 7LI6 . These proteins play a crucial role in the regulation of neurotransmission in the brain, and their interaction with the compound can lead to changes in neuronal activity.

Mode of Action

This compound interacts with its targets by binding to them. This binding reduces the energy of the proteins, with the 6DZV protein achieving the lowest binding energy, reaching -6.57 kcal/mol . This interaction leads to changes in the structure and function of the proteins, affecting their ability to regulate neurotransmission.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to Lipinski’s criterion, the compound has potential for pharmaceutical use . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the polarity of solvents is strongly correlated with their electrical properties . In addition, the compound’s chemical hardness increases while its chemical softness decreases in the presence of toluene, a solvent renowned for its high polarity . This leads to enhanced stability and a decreased sensitivity to negative effects caused by elevated activity . Therefore, the environment in which the compound is administered can significantly impact its effectiveness.

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,15H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTLZJANTKDUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)

![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)

![(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2533098.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533101.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2533102.png)